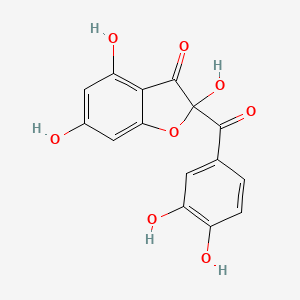
Chloromethane;ruthenium(1+)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Chloromethane;ruthenium(1+) is a compound that combines chloromethane, a colorless, sweet-smelling, flammable gas, with ruthenium in its +1 oxidation state. Ruthenium is a transition metal that can form various compounds with different oxidation states
準備方法
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the chlorination of methane using chlorine gas under ultraviolet light or high temperatures . The reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps . Ruthenium compounds, on the other hand, can be prepared through various methods, including the reduction of ruthenium trichloride with hydrogen or other reducing agents .
Industrial Production Methods
Industrial production of chloromethane typically involves the reaction of methanol with hydrogen chloride in the presence of a catalyst . Ruthenium compounds are often produced from ruthenium trichloride, which is obtained from the processing of platinum ores .
化学反応の分析
Types of Reactions
Chloromethane undergoes various chemical reactions, including substitution reactions where the chlorine atom is replaced by other groups . Ruthenium compounds can participate in oxidation-reduction reactions, ligand exchange, and catalytic processes .
Common Reagents and Conditions
Common reagents for chloromethane reactions include chlorine, bromine, and other halogens . Ruthenium compounds often react with ligands such as phosphines, carbonyls, and amines under specific conditions .
Major Products Formed
The major products formed from chloromethane reactions include dichloromethane, trichloromethane, and tetrachloromethane . Ruthenium compounds can form various coordination complexes depending on the ligands involved .
科学的研究の応用
Ruthenium compounds are known for their catalytic properties and are used in various chemical reactions, including hydrogenation and oxidation . In medicine, ruthenium complexes have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth . Chloromethane is used as a reagent in chemical production and as a solvent in various industrial processes .
作用機序
The mechanism of action for chloromethane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other groups . Ruthenium compounds exert their effects through coordination with ligands, which can influence their reactivity and biological activity . In biological systems, ruthenium complexes can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
類似化合物との比較
Similar Compounds
Chloroiodomethane: Similar to chloromethane but with an iodine atom instead of chlorine.
Bromochloromethane: Contains both bromine and chlorine atoms.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom.
Ruthenium(II) and Ruthenium(III) Compounds: These compounds have different oxidation states and can form various coordination complexes.
Uniqueness
Chloromethane;ruthenium(1+) is unique due to the combination of chloromethane’s reactivity and ruthenium’s catalytic properties. This combination can lead to novel applications in catalysis, chemical synthesis, and potentially in medical treatments .
特性
CAS番号 |
106252-76-0 |
|---|---|
分子式 |
CH2ClRu |
分子量 |
150.5 g/mol |
IUPAC名 |
chloromethane;ruthenium(1+) |
InChI |
InChI=1S/CH2Cl.Ru/c1-2;/h1H2;/q-1;+1 |
InChIキー |
SFSUELWZPPOBMB-UHFFFAOYSA-N |
正規SMILES |
[CH2-]Cl.[Ru+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
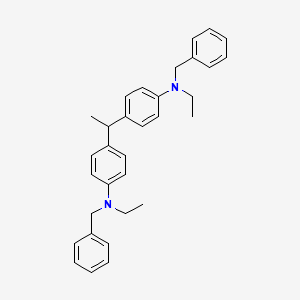
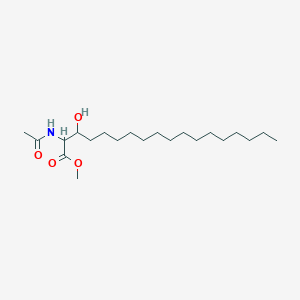
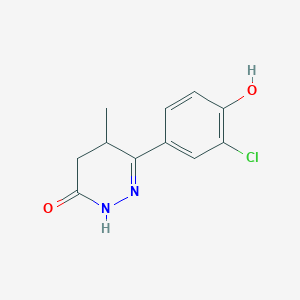
![5-{[tert-Butyl(dimethyl)silyl]oxy}undec-2-en-4-one](/img/structure/B14328891.png)
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
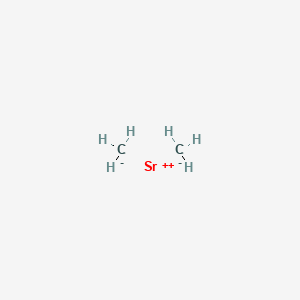
![1-(Hexadecyloxy)-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol](/img/structure/B14328900.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
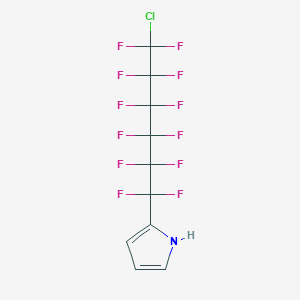
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
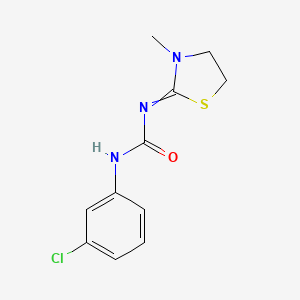
![4,5-Diphenyl-2-[2-(trifluoromethyl)phenyl]-1H-imidazole](/img/structure/B14328922.png)
